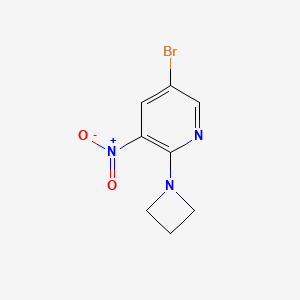

2-Azetidin-1-YL-5-bromo-3-nitro-pyridine

Description

Structure

3D Structure

Properties

CAS No. |

947534-29-4 |

|---|---|

Molecular Formula |

C8H8BrN3O2 |

Molecular Weight |

258.07 g/mol |

IUPAC Name |

2-(azetidin-1-yl)-5-bromo-3-nitropyridine |

InChI |

InChI=1S/C8H8BrN3O2/c9-6-4-7(12(13)14)8(10-5-6)11-2-1-3-11/h4-5H,1-3H2 |

InChI Key |

JSWZPSKOZMRRLS-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C1)C2=C(C=C(C=N2)Br)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 2 Azetidin 1 Yl 5 Bromo 3 Nitro Pyridine

Historical Evolution of Azetidine (B1206935) Incorporation into Pyridine (B92270) Nuclei

The incorporation of the strained, four-membered azetidine ring onto aromatic structures like pyridine has been a subject of growing interest in medicinal and materials chemistry. Historically, the synthesis of azetidines themselves posed significant challenges due to their inherent ring strain, which is approximately 25.4 kcal/mol. rsc.org Early methods for creating N-aryl azetidines often relied on classical cyclization reactions, such as the intramolecular nucleophilic substitution of γ-haloamines. clockss.orgmagtech.com.cn

Over the years, synthetic strategies have evolved to become more sophisticated and efficient. The development of photocycloaddition reactions, like the aza Paternò-Büchi reaction, provided a direct [2+2] pathway to construct the azetidine ring, although its application has faced limitations. researchgate.net More recently, transition metal-catalyzed reactions, including palladium-catalyzed C-H amination, have emerged as powerful tools for forming the azetidine ring intramolecularly with high degrees of control and functional group tolerance. rsc.orgorganic-chemistry.org This evolution from harsh classical conditions to more refined catalytic systems has paved the way for the practical synthesis of complex molecules where an azetidine moiety is directly attached to a pyridine nucleus, such as in 2-Azetidin-1-YL-5-bromo-3-nitro-pyridine.

Precursor Chemistry and Starting Material Selection for this compound Synthesis

The successful synthesis of the target compound hinges on the careful preparation and selection of two key precursors: a suitably functionalized pyridine ring and the azetidine reagent.

The pyridine precursor required for the synthesis of this compound is a di-substituted or tri-substituted pyridine bearing a bromine atom, a nitro group, and a leaving group at the 2-position, typically a halogen like chlorine. A common starting material for such intermediates is 2-aminopyridine (B139424) or its derivatives. ijssst.infoorgsyn.org

The synthesis of a precursor like 2-chloro-5-bromo-3-nitropyridine often involves a multi-step sequence:

Bromination: 2-Aminopyridine can be brominated at the 5-position using reagents like N-bromosuccinimide (NBS). ijssst.info

Nitration: The resulting 2-amino-5-bromopyridine is then nitrated at the 3-position. This is a critical step, as the nitro group acts as a strong electron-withdrawing group, which is essential for activating the pyridine ring for subsequent nucleophilic substitution. orgsyn.org

Halogenation/Diazotization: The amino group at the 2-position can be replaced by a chlorine atom through a Sandmeyer-type reaction, or the corresponding 2-hydroxypyridine can be converted to the 2-chloro derivative using reagents like phosphorus oxychloride (POCl₃) or phosphorus oxybromide (POBr₃). rsc.orgchemicalbook.com

The presence of the nitro group at the 3-position and a halogen at the 5-position is crucial for activating the 2-position of the pyridine ring towards nucleophilic attack.

Azetidine, the four-membered nitrogen heterocycle, is the nucleophilic component in the key bond-forming step. While azetidine itself can be used, it is often prepared and handled as a more stable salt, such as azetidine hydrochloride. The free base can be generated in situ prior to the reaction.

The synthesis of azetidine and its derivatives has been extensively studied. Common methods include the cyclization of 1,3-dielectrophiles with primary amines and the ring closure of γ-haloamines. clockss.orgorganic-chemistry.org For laboratory and industrial scale, azetidine is commercially available, simplifying its use as a reagent. It is typically stored as a salt and liberated using a suitable base just before its incorporation into the pyridine nucleus.

Direct Formation Strategies of the C-N Bond in this compound

The final and key step in the synthesis is the formation of the C-N bond between the C2 position of the pyridine ring and the nitrogen atom of azetidine. This is typically achieved through one of two primary strategies.

Nucleophilic aromatic substitution (SNAr) is the most common and direct method for synthesizing this compound. nih.gov This reaction relies on the high electrophilicity of the pyridine ring, which is significantly enhanced by the presence of the electron-withdrawing nitro group at the 3-position.

In this reaction, the azetidine acts as the nucleophile, attacking the electron-deficient carbon atom at the 2-position of the pyridine ring, which bears a good leaving group (e.g., chlorine). The reaction proceeds via a Meisenheimer-type intermediate, which then rearomatizes by expelling the leaving group. nih.gov

Typical Reaction Conditions for SNAr:

| Parameter | Condition | Purpose |

|---|---|---|

| Pyridine Precursor | 2-Chloro-5-bromo-3-nitropyridine | Electrophilic substrate |

| Nucleophile | Azetidine | Forms the C-N bond |

| Base | K₂CO₃, Et₃N, or other non-nucleophilic base | To neutralize the acid formed (e.g., HCl) and/or deprotonate the azetidinium salt |

| Solvent | Aprotic polar solvents like DMF, DMSO, or acetonitrile (B52724) | To dissolve reactants and facilitate the reaction |

| Temperature | Room temperature to elevated temperatures (e.g., 80-100 °C) | To provide sufficient energy for the reaction to proceed at a reasonable rate |

The strong electron-withdrawing effect of the nitro group is essential for the success of the SNAr reaction on the pyridine ring. nih.govbeilstein-journals.org

While SNAr is highly effective for this specific substrate, an alternative strategy involves transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. These methods are particularly useful for forming C-N bonds with less activated aromatic systems, but can also be applied here. nih.gov

This approach would involve the palladium-catalyzed coupling of azetidine with 2-chloro-5-bromo-3-nitropyridine. The reaction requires a palladium catalyst, a suitable phosphine ligand, and a base.

Hypothetical Conditions for Buchwald-Hartwig Amination:

| Component | Example | Role |

|---|---|---|

| Catalyst Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Source of Palladium(0) catalyst |

| Ligand | XPhos, SPhos, or other bulky electron-rich phosphine ligand | Stabilizes the palladium center and facilitates the catalytic cycle |

| Base | NaOt-Bu, K₃PO₄, or Cs₂CO₃ | Activates the amine and participates in the catalytic cycle |

| Solvent | Anhydrous toluene, dioxane, or THF | Anhydrous conditions are typically required |

While powerful, this method is often more complex and costly than the SNAr approach for an activated substrate like 2-chloro-5-bromo-3-nitropyridine. However, it remains a valuable tool in the broader context of C-N bond formation for synthesizing related aza-heterocycles. rsc.orgnih.gov

Transition Metal-Catalyzed Amination Approaches

Palladium-Catalyzed Buchwald-Hartwig Amination Analogs

The Buchwald-Hartwig amination is a highly effective method for forming carbon-nitrogen bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction is well-suited for coupling aryl halides with amines, making it an ideal candidate for the synthesis of this compound from a 2-halopyridine precursor and azetidine. wikipedia.orgacsgcipr.org The reaction's utility stems from its tolerance of various functional groups and the development of sophisticated catalyst systems that allow for milder reaction conditions. wikipedia.org

The general mechanism involves a catalytic cycle with a Pd(0) species. Key steps include the oxidative addition of the palladium catalyst to the aryl halide (e.g., 2-chloro-5-bromo-3-nitropyridine), coordination of the amine (azetidine), deprotonation by a base to form an amido complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.

Several generations of phosphine-based ligands have been developed to enhance the efficiency of this reaction. Bulky, electron-rich ligands are often preferred as they promote the oxidative addition and reductive elimination steps. For the coupling of a sterically accessible amine like azetidine with an electron-deficient 2-halopyridine, various catalyst systems can be employed. researchgate.netnih.gov

Table 1: Typical Reaction Conditions for Buchwald-Hartwig Amination

| Parameter | Condition | Purpose |

|---|---|---|

| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst. |

| Ligand | XPhos, RuPhos, BINAP | Stabilizes the palladium center and facilitates the catalytic cycle. |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Activates the amine for coupling. |

| Solvent | Toluene, Dioxane, THF | Provides a medium for the reaction. |

| Temperature | 80-110 °C | Provides energy to overcome activation barriers. |

Copper-Catalyzed Coupling Reactions

As an alternative to palladium, copper-catalyzed C-N coupling reactions, often referred to as Ullmann-type reactions, offer a more economical approach. While traditional Ullmann conditions require harsh temperatures, modern protocols utilize ligands to facilitate the reaction under milder conditions. acsgcipr.org These reactions are effective for the amination of halopyridines. rsc.orgresearchgate.net

The synthesis of this compound via this method would involve reacting 2-chloro- or 2-bromo-5-bromo-3-nitropyridine with azetidine in the presence of a copper(I) salt, such as CuI or CuBr, a ligand, and a base. The presence of an electron-withdrawing nitro group on the pyridine ring can facilitate the nucleophilic substitution, making copper catalysis a viable option. rsc.org

Table 2: Representative Conditions for Copper-Catalyzed Amination

| Component | Example | Role |

|---|---|---|

| Copper Source | CuI, Cu₂O | Catalyst for the C-N bond formation. |

| Ligand | L-proline, 1,10-Phenanthroline | Accelerates the reaction and improves yield. |

| Base | K₂CO₃, Cs₂CO₃ | Neutralizes the HX formed during the reaction. |

| Solvent | DMSO, DMF | High-boiling polar aprotic solvent. |

| Temperature | 100-140 °C | Typically requires higher temperatures than Pd-catalyzed reactions. |

Microwave-Assisted and Sonochemical Synthesis Protocols

To enhance reaction rates and improve yields, modern energy sources like microwave irradiation and ultrasound are increasingly employed. nih.govijarsct.co.in

Microwave-Assisted Synthesis: This technique utilizes microwave energy to rapidly heat the reaction mixture. nih.govnih.gov The direct coupling of microwave energy with the polar molecules in the reaction leads to uniform and efficient heating, often resulting in dramatically reduced reaction times—from hours to minutes. mdpi.com Microwave-assisted protocols have been successfully applied to both palladium-catalyzed and copper-catalyzed coupling reactions, as well as for the synthesis of various pyridine and azetidine-containing compounds. researchgate.netresearchgate.netrsc.org This method is particularly beneficial for high-throughput synthesis in medicinal chemistry.

Sonochemical Synthesis: The application of ultrasound in chemical reactions (sonochemistry) can also accelerate synthesis. tandfonline.com Ultrasound works by acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—which creates localized hot spots with extreme temperatures and pressures. nih.govdaneshyari.com This energy input can enhance mass transfer and increase reaction rates. Sonochemical methods have been used for the synthesis of various heterocyclic compounds, including pyridine and pyrimidine derivatives, and represent a green chemistry approach due to their energy efficiency. tandfonline.comacs.orgsemanticscholar.org

Sequential Functionalization Routes to this compound

The synthesis of the target compound often involves a multi-step process where the functional groups are introduced onto the pyridine ring in a specific order. This strategic approach is necessary to control the regioselectivity of each reaction.

Stepwise Introduction of Azetidinyl, Bromo, and Nitro Groups

A plausible synthetic route begins with a readily available substituted pyridine and proceeds through a series of electrophilic substitution and nucleophilic substitution or cross-coupling reactions. A common precursor for the final coupling step is 2-chloro-5-bromo-3-nitropyridine. chemicalbook.comnih.gov

A logical synthetic sequence is as follows:

Bromination: Starting with 2-aminopyridine, electrophilic bromination can introduce a bromine atom at the 5-position, yielding 2-amino-5-bromopyridine.

Nitration: The subsequent nitration of 2-amino-5-bromopyridine introduces a nitro group at the 3-position. The amino group directs the incoming electrophile (nitronium ion) to the ortho and para positions, and the 3-position is activated.

Sandmeyer-type Reaction: The 2-amino group of 2-amino-5-bromo-3-nitropyridine (B172296) can be converted to a chloro group. This is typically achieved by diazotization with a nitrite source (e.g., NaNO₂) in the presence of hydrochloric acid, followed by decomposition of the diazonium salt with a copper(I) chloride catalyst. chemicalbook.com This yields the key intermediate, 2-chloro-5-bromo-3-nitropyridine.

Final Coupling Step: The final step involves the introduction of the azetidine ring. This is accomplished by reacting 2-chloro-5-bromo-3-nitropyridine with azetidine via one of the catalytic methods described previously (e.g., Buchwald-Hartwig amination) or through a direct nucleophilic aromatic substitution (SₙAr). The pyridine ring is highly activated towards nucleophilic attack at the 2-position by the electron-withdrawing effects of the nitro group and the nitrogen atom in the ring.

Protecting Group Strategies in Multi-Step Synthesis

In complex multi-step syntheses, protecting groups are often essential to prevent unwanted side reactions. tandfonline.com For the synthesis of this compound, the need for a protecting group depends on the chosen synthetic route.

In the route described above, protecting groups may not be strictly necessary for the pyridine nitrogen. However, if functionalization steps were to be performed after the introduction of the azetidine ring, the basic nitrogen of the pyridine could interfere. For instance, during a subsequent electrophilic substitution, the pyridine nitrogen could be protonated or could coordinate to Lewis acids, deactivating the ring.

In such cases, the pyridine nitrogen can be temporarily protected. Common strategies include:

N-oxide formation: The pyridine nitrogen can be oxidized to an N-oxide, which alters the reactivity of the ring and can be later removed by reduction.

Quaternization: The nitrogen can be alkylated to form a pyridinium salt. This strategy activates the ring for nucleophilic attack and the alkyl group can be removed later. tandfonline.comresearchgate.net

Complexation with Borane: Pyridine can form a stable complex with borane (BH₃), effectively protecting the lone pair of electrons on the nitrogen from participating in reactions. sigmaaldrich.com

The choice of protecting group depends on its stability to the reaction conditions of the subsequent steps and the ease of its removal. acs.org

Green Chemistry Principles in this compound Production

Applying the principles of green chemistry to the synthesis of fine chemicals is of growing importance to minimize environmental impact. nih.govijarsct.co.in Several aspects of the synthesis of this compound can be optimized from a green chemistry perspective. rsc.orgresearchgate.net

Atom Economy: Catalytic methods like the Buchwald-Hartwig and copper-catalyzed couplings are inherently more atom-economical than stoichiometric reactions. Optimizing catalyst loading to the lowest effective level minimizes waste.

Energy Efficiency: The use of microwave-assisted synthesis or sonochemistry can significantly reduce energy consumption by shortening reaction times and often allowing for lower bulk temperatures. ijarsct.co.inacs.org

Use of Safer Solvents: Traditional solvents like dioxane and toluene have environmental and health concerns. Research into greener alternatives, such as ionic liquids, deep eutectic solvents, or even water, is an active area. ijarsct.co.in

Catalyst Choice: While palladium is a highly effective catalyst, it is a precious and toxic metal. acsgcipr.org The development of efficient coupling reactions using more abundant and less toxic base metals like copper or iron is a key goal of green chemistry. rsc.org

Process Intensification: Combining multiple reaction steps into a one-pot or tandem process, as can sometimes be achieved in catalyst-driven syntheses, reduces the need for intermediate isolation and purification steps, thereby minimizing solvent use and waste generation. acs.org

By carefully selecting catalysts, reaction conditions, and energy sources, the synthesis of this compound can be made more sustainable and environmentally friendly.

Catalyst Systems and Recyclability

While the SNAr reaction for the synthesis of this compound can proceed without a catalyst due to the inherent activation by the nitro group, the use of a catalyst can significantly improve the reaction efficiency, allowing for milder conditions and shorter reaction times.

Catalyst Systems:

Base Catalysis: A base is often required to deprotonate the azetidine, increasing its nucleophilicity, or to neutralize the acid (e.g., HCl or HBr) formed as a byproduct of the reaction. Common bases include organic amines like triethylamine (TEA) or diisopropylethylamine (DIPEA), and inorganic bases such as potassium carbonate (K2CO3) or sodium bicarbonate (NaHCO3).

Lewis Acid Catalysis: Lewis acids can activate the pyridine ring by coordinating to the nitrogen atom, further increasing its electrophilicity and making it more susceptible to nucleophilic attack. Zinc chloride (ZnCl2) is a commonly used Lewis acid catalyst for such transformations.

Transition Metal Catalysis: Although SNAr is the primary pathway, palladium-catalyzed amination (Buchwald-Hartwig reaction) is another powerful method for forming C-N bonds. However, for an activated substrate like 2-halo-5-bromo-3-nitropyridine, the uncatalyzed SNAr is often more efficient and atom-economical.

Recyclability:

The development of recyclable catalysts is a key aspect of sustainable chemistry.

Heterogeneous Catalysts: Solid-supported catalysts, such as polymers or inorganic materials functionalized with catalytic species, can be easily separated from the reaction mixture by filtration and reused. For instance, a polymer-supported base or a metal catalyst immobilized on a solid support could be employed.

Ionic Liquid-Based Catalysts: When ionic liquids are used as the reaction medium, they can often be recovered and reused after the product is extracted. In some cases, the ionic liquid itself can have catalytic activity.

| Catalyst System | Role | Recyclability | Example |

|---|---|---|---|

| Inorganic Base (e.g., K2CO3) | Acid scavenger, enhances nucleophilicity | Generally not recycled | Reaction of 2-chloropyridine with an amine |

| Lewis Acid (e.g., ZnCl2) | Activates the pyridine ring | Possible but often requires complex workup | Amination of halopyridines |

| Polymer-supported Catalyst | Varies (e.g., base, metal ligand) | High, through filtration | Poly(4-vinylpyridine)-supported copper iodide for amination |

Atom Economy and Process Efficiency Considerations

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. A higher atom economy indicates a more sustainable process with less waste generation.

The SNAr reaction for the synthesis of this compound is inherently a substitution reaction, which typically has a lower atom economy than addition or rearrangement reactions because a leaving group is displaced.

Calculating Atom Economy:

The percent atom economy is calculated as:

(Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100%

For the reaction of 2-chloro-5-bromo-3-nitropyridine with azetidine, the reactants are the pyridine derivative and azetidine. The desired product is this compound, and the byproduct is hydrochloric acid (HCl), which is typically neutralized by a base.

Process Efficiency:

To improve the process efficiency for the synthesis of this compound, the following should be considered:

Minimizing the use of excess reagents: Using a stoichiometric or near-stoichiometric amount of azetidine can improve the atom economy.

Solvent and catalyst recycling: As discussed, recycling these components significantly reduces waste.

Energy consumption: Optimizing reaction temperature and time can reduce energy usage.

Workup and purification: Simplifying the workup procedure and using greener purification techniques (e.g., crystallization instead of chromatography) can reduce solvent waste.

| Metric | Definition | Ideal Value | Considerations for this Synthesis |

|---|---|---|---|

| Atom Economy | (MW of product / Σ MW of reactants) x 100% | 100% | Inherently less than 100% for a substitution reaction. Can be maximized by choosing reactants that lead to low molecular weight byproducts. |

| E-Factor | Mass of waste / Mass of product | 0 | Can be minimized by recycling solvents and catalysts, and avoiding the use of auxiliary substances. |

| Process Mass Intensity (PMI) | Total mass in a process / Mass of product | 1 | A holistic measure that includes all materials used in the process, including water, solvents, and reagents. |

Mechanistic and Theoretical Investigations of 2 Azetidin 1 Yl 5 Bromo 3 Nitro Pyridine

Elucidation of Reaction Mechanisms in 2-Azetidin-1-YL-5-bromo-3-nitro-pyridine Formation

The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. The starting material is often a di-substituted pyridine (B92270) with a suitable leaving group at the C-2 position, which is readily displaced by the secondary amine of the azetidine (B1206935) ring. The presence of the nitro group at the C-3 position and the bromine atom at the C-5 position significantly influences the reactivity of the pyridine ring.

While specific kinetic data for the formation of this compound is not extensively documented in publicly available literature, the kinetics of the reaction can be inferred from studies on analogous SNAr reactions involving substituted nitropyridines. The reaction rate is anticipated to be second order, being first order with respect to both the pyridine substrate and the azetidine nucleophile.

Factors that would be expected to influence the reaction kinetics include:

Solvent Polarity: Polar aprotic solvents are generally favored as they can solvate the charged intermediate, thereby stabilizing it and accelerating the reaction.

Leaving Group Ability: The nature of the leaving group at the C-2 position is critical. Better leaving groups, such as halides (e.g., chloro, fluoro), will facilitate a faster reaction.

Temperature: As with most chemical reactions, an increase in temperature will increase the reaction rate by providing the necessary activation energy for the formation of the transition state.

A hypothetical kinetic study would involve monitoring the disappearance of the reactants or the appearance of the product over time using techniques such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Computational chemistry provides powerful tools to investigate the energetic landscape of a reaction. For the formation of this compound, density functional theory (DFT) calculations would be employed to model the reaction pathway.

The reaction profile would likely show two transition states corresponding to the formation and breakdown of the Meisenheimer intermediate. The first transition state, leading to the intermediate, is expected to have a higher energy barrier and thus be the rate-limiting step. The geometry of this transition state would involve the partial formation of the C-N bond between the azetidine and the pyridine ring.

The Meisenheimer complex itself represents a local energy minimum on the potential energy surface. Its stability is enhanced by the delocalization of the negative charge onto the nitro group. The second transition state corresponds to the cleavage of the bond to the leaving group, leading to the final product.

A computational analysis would provide valuable data on the activation energies and the geometries of all stationary points along the reaction coordinate, offering a detailed molecular-level understanding of the reaction mechanism.

Quantum Chemical Studies on this compound

Quantum chemical calculations are instrumental in understanding the intrinsic electronic and structural properties of a molecule. For this compound, these studies can predict its reactivity, stability, and potential intermolecular interactions.

The electronic properties of a molecule are largely dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals provide insights into the molecule's reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich azetidine ring and the bromine atom, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be concentrated on the electron-deficient nitropyridine ring, particularly on the carbon atoms ortho and para to the nitro group, making these the probable sites for nucleophilic attack.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. The presence of both electron-donating (azetidinyl) and electron-withdrawing (nitro, bromo) groups suggests a potentially moderate HOMO-LUMO gap.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Value (eV) | Description |

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -2.1 | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 4.4 | A measure of the molecule's excitability and kinetic stability. |

Note: These values are hypothetical and would need to be confirmed by specific computational studies.

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. The MEP surface is typically color-coded, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

For this compound, the MEP surface would be expected to show:

Negative Potential (Red): Concentrated around the oxygen atoms of the nitro group and to a lesser extent on the nitrogen atom of the pyridine ring. These are the most likely sites for electrophilic attack.

Positive Potential (Blue): Located on the hydrogen atoms of the azetidine ring and potentially on the carbon atoms of the pyridine ring, particularly those adjacent to the electron-withdrawing groups. These regions are susceptible to nucleophilic attack.

The MEP surface provides a more intuitive picture of the molecule's reactivity than simply considering orbital distributions.

The three-dimensional structure of a molecule is crucial to its function and reactivity. The presence of the azetidine ring and its attachment to the pyridine core introduces conformational flexibility. A conformational analysis aims to identify the most stable three-dimensional arrangements (energetic minima) of the molecule.

The primary conformational variable is the dihedral angle between the plane of the azetidine ring and the pyridine ring. Due to steric hindrance between the azetidine protons and the nitro group or the bromine atom, a completely planar conformation is unlikely to be the global minimum.

Computational methods can be used to perform a systematic scan of the potential energy surface by rotating the azetidinyl group relative to the pyridine ring. This would reveal the low-energy conformations and the energy barriers between them. The most stable conformer would represent the most populated structure at equilibrium and would be the most relevant for understanding the molecule's interactions.

Aromaticity Indices and Ring Current Calculations for the Pyridine Ring

The aromaticity of the pyridine ring in this compound is a critical determinant of its stability and reactivity. Aromaticity can be quantified using various indices, with the Harmonic Oscillator Model of Aromaticity (HOMA), Nucleus-Independent Chemical Shift (NICS), and the para-delocalization index (PDI) being among the most common.

HOMA (Harmonic Oscillator Model of Aromaticity): The HOMA index is a geometry-based measure of aromaticity, evaluating the deviation of bond lengths from an optimal value assumed for a fully aromatic system. A HOMA value close to 1 indicates high aromaticity, while values closer to 0 suggest a non-aromatic or anti-aromatic character. For the pyridine ring in the title compound, the presence of a strongly electron-withdrawing nitro group at the 3-position and a bromine atom at the 5-position is expected to induce significant bond length alternation. The azetidinyl group at the 2-position, being an amino substituent, can act as an electron-donating group through resonance, further influencing the electron distribution. It is anticipated that the HOMA value for the pyridine ring in this compound would be slightly reduced compared to unsubstituted pyridine, reflecting a partial loss of aromaticity due to substituent-induced electronic perturbations.

NICS (Nucleus-Independent Chemical Shift): NICS is a magnetic criterion for aromaticity, calculated as the negative of the magnetic shielding computed at a ring's geometric center (NICS(0)) or at a point 1 Å above the ring plane (NICS(1)). Aromatic systems exhibit negative NICS values, indicating a diatropic ring current, while anti-aromatic systems have positive values. For the substituted pyridine ring , the diatropic ring current characteristic of aromaticity is expected to be present. However, the electron-withdrawing nitro group will likely diminish the electron density within the ring, leading to a less negative NICS value compared to benzene (B151609) or pyridine.

PDI (Para-Delocalization Index): The PDI measures the delocalization of electrons between para-related carbon atoms in a six-membered ring. Higher PDI values are associated with greater electron delocalization and aromaticity. In this compound, the electronic push-pull nature of the substituents would influence the delocalization pathways.

Theoretical Spectroscopic Predictions for this compound and its Derivatives

Theoretical calculations, primarily using Density Functional Theory (DFT), are invaluable for predicting the spectroscopic properties of molecules. For this compound, such predictions can guide experimental characterization.

Vibrational Frequency Calculations (Infrared and Raman)

Theoretical vibrational frequency calculations can predict the positions and intensities of bands in the Infrared (IR) and Raman spectra. These calculations are typically performed using methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). researchgate.netnih.gov The predicted frequencies are often scaled to correct for anharmonicity and basis set limitations.

Key predicted vibrational modes for this compound would include:

N-O Stretching: The nitro group will exhibit symmetric and asymmetric stretching vibrations, typically in the regions of 1300-1370 cm⁻¹ and 1500-1560 cm⁻¹, respectively.

C-N Stretching: The stretching vibration of the C-N bond connecting the azetidine ring to the pyridine ring is expected in the 1300-1400 cm⁻¹ range.

C-Br Stretching: The C-Br stretching vibration is anticipated to appear in the lower frequency region, generally between 500 and 600 cm⁻¹.

Pyridine Ring Vibrations: The characteristic C=C and C=N stretching vibrations of the pyridine ring will be observed in the 1400-1600 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the azetidine ring will appear just below 3000 cm⁻¹.

Interactive Data Table: Predicted Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1570 |

| Nitro (NO₂) | Symmetric Stretch | 1340 - 1360 |

| Pyridine Ring | C=C/C=N Stretch | 1450 - 1600 |

| Azetidine-Pyridine | C-N Stretch | 1320 - 1380 |

| Pyridine-Bromine | C-Br Stretch | 550 - 650 |

| Aromatic C-H | Stretch | 3050 - 3150 |

| Aliphatic C-H | Stretch | 2850 - 2950 |

Nuclear Magnetic Resonance Chemical Shift Predictions

Theoretical calculations can provide valuable predictions of ¹H and ¹³C NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose.

¹H NMR:

The protons on the pyridine ring are expected to be in the aromatic region (δ 7.0-9.0 ppm). The proton at the 4-position, being between the electron-donating azetidinyl group and the electron-withdrawing nitro group, will likely be significantly deshielded. The proton at the 6-position will also be downfield due to the inductive effect of the ring nitrogen and the bromine atom.

The protons of the azetidine ring will appear in the aliphatic region, with the chemical shifts influenced by their proximity to the pyridine ring.

¹³C NMR:

The carbon atoms of the pyridine ring will have chemical shifts in the aromatic region (δ 110-160 ppm). The carbon bearing the nitro group (C3) is expected to be significantly deshielded, as is the carbon attached to the bromine (C5). The carbon attached to the azetidinyl group (C2) will also be influenced by the nitrogen atom.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2 (Pyridine) | 150 - 160 |

| C3 (Pyridine) | 145 - 155 |

| C4 (Pyridine) | 120 - 130 |

| C5 (Pyridine) | 110 - 120 |

| C6 (Pyridine) | 140 - 150 |

| Azetidine Carbons | 40 - 60 |

UV-Visible Electronic Transition Simulations

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for simulating UV-Visible spectra by calculating electronic transition energies and oscillator strengths. The UV-Vis spectrum of this compound is expected to be dominated by π→π* and n→π* transitions. The presence of the nitro group and the extended conjugation involving the pyridine ring and the azetidinyl nitrogen will likely result in absorption bands in the UV and possibly the visible region. The HOMO-LUMO energy gap is a key determinant of the electronic transition energies. nih.gov

Interactive Data Table: Predicted Electronic Transitions

| Transition Type | Predicted Wavelength (λ_max, nm) | Key Orbitals Involved |

| π → π | 250 - 300 | HOMO → LUMO |

| n → π | 320 - 380 | HOMO-1 → LUMO |

Derivatization and Chemical Transformations of 2 Azetidin 1 Yl 5 Bromo 3 Nitro Pyridine

Functional Group Interconversions at the Bromine Position

The C-Br bond at the 5-position of the pyridine (B92270) ring is a prime site for modification, particularly through transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of carbon-based and heteroatomic substituents.

Cross-Coupling Reactions for C-C Bond Formation (e.g., Suzuki-Miyaura, Stille, Sonogashira, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the site of the bromine atom. mdpi.com These reactions are generally tolerant of various functional groups, making them suitable for complex substrates like 2-azetidin-1-yl-5-bromo-3-nitro-pyridine. mdpi.commdpi.com

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.comnih.gov It is widely used due to the stability and low toxicity of the boron reagents. nih.gov For related bromopyridine substrates, catalysts like Pd(PPh₃)₄ are often employed with bases such as K₃PO₄ in solvent mixtures like 1,4-dioxane/water. core.ac.uk The reaction's versatility has been demonstrated in the synthesis of various biaryl compounds, including those with pyridine cores. mdpi.com The presence of an unprotected aniline (B41778) group, which is structurally similar to the azetidine (B1206935) substituent, has been shown to be tolerated in some Suzuki-Miyaura couplings of ortho-bromoanilines. nih.gov

Stille Coupling: The Stille reaction involves the coupling of the aryl bromide with an organotin compound. This method has been used for the functionalization of substrates like 5,5'-dibromo-2,2'-bipyridine, highlighting its utility in modifying brominated pyridine rings. nih.gov

Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira reaction is the method of choice. wikipedia.org It couples the aryl bromide with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst. wikipedia.org This reaction proceeds under mild conditions and is instrumental in synthesizing substituted alkynes. wikipedia.orgscirp.org Studies on 2-bromo-5-nitropyridine (B18158) have shown successful Sonogashira coupling with terminal acetylenes to produce 2-ethynyl-5-nitropyridines. researchgate.netresearchgate.net Similar reactivity is expected for this compound, allowing for the synthesis of various 5-alkynyl-3-nitro-pyridine derivatives. soton.ac.uk

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the coupling partner. It is a highly effective method for C-C bond formation and has been applied to the synthesis of substituted 2,2'-bipyridines from 2-bromopyridines. researchgate.net The reaction's scope includes the coupling of pyridyl halides with 3-pyridyl zinc reagents. nih.gov

| Reaction | Coupling Partner | Typical Catalyst/Base | Example Substrate | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ / K₃PO₄ | 5-Bromo-2-methylpyridin-3-amine | core.ac.uk |

| Stille | Organostannane | Pd Catalyst | 5,5'-Dibromo-2,2'-bipyridine | nih.gov |

| Sonogashira | Terminal Alkyne | Pd Catalyst / Cu(I) Co-catalyst | 2-Bromo-5-nitropyridine | researchgate.netresearchgate.net |

| Negishi | Organozinc Reagent | Pd(PPh₃)₄ | 2-Bromopyridines | researchgate.net |

Alternative Amination and Thiolation Reactions

Beyond C-C bond formation, the bromine atom serves as a handle for introducing nitrogen and sulfur nucleophiles. Palladium-catalyzed Buchwald-Hartwig amination is a standard method for forming C-N bonds by coupling aryl halides with amines. This would allow the introduction of a variety of primary or secondary amines at the 5-position. Similarly, palladium-catalyzed C-S cross-coupling reactions can be employed to install thioether groups, reacting the aryl bromide with thiols. While specific examples for this compound are not detailed in the surveyed literature, these transformations are well-established for a wide range of aryl bromides.

Cyanation and Carboxylation Reactions

The functionalization of the C5-position can also be achieved through cyanation and carboxylation. Palladium-catalyzed cyanation, using reagents like zinc cyanide, can convert the aryl bromide into the corresponding nitrile. This nitrile group is a versatile synthetic intermediate that can be hydrolyzed to a carboxylic acid or reduced to an aminomethyl group. Direct carboxylation can also be achieved under palladium catalysis using carbon monoxide as the carboxyl source. These methods provide pathways to introduce valuable carboxylic acid and nitrile functionalities, though specific applications to the title compound have not been reported.

Transformations of the Nitro Group

The electron-withdrawing nitro group at the C3-position significantly influences the reactivity of the pyridine ring and is itself a versatile functional group that can be readily transformed, most commonly into an amine.

Reduction to Amine Derivatives (e.g., Catalytic Hydrogenation, Chemical Reduction)

The reduction of the nitro group to a primary amine is one of the most fundamental and useful transformations in aromatic chemistry. wikipedia.org This conversion yields 5-bromo-2-(azetidin-1-yl)pyridin-3-amine, a valuable intermediate for further synthesis, such as the construction of fused heterocyclic systems. Several methods are available for this reduction. wikipedia.orgorganic-chemistry.org

Catalytic Hydrogenation: This is a clean and efficient method, often employing catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. wikipedia.org It typically proceeds under a hydrogen atmosphere and offers high yields with simple workup procedures.

Chemical Reduction: A variety of chemical reducing agents can be used, which can offer greater chemoselectivity.

Metals in Acid: A classic method involves the use of metals like iron, tin, or zinc in an acidic medium (e.g., HCl or acetic acid). wikipedia.org Iron in refluxing acetic acid is a common choice for reducing aliphatic nitro compounds. wikipedia.org

Sodium Hydrosulfite (Na₂S₂O₄): This reagent is effective for the selective reduction of nitroarenes. wikipedia.org

Tin(II) Chloride (SnCl₂): This is another widely used reagent for converting aromatic nitro compounds to anilines. wikipedia.org

Sodium Borohydride (NaBH₄) Systems: While NaBH₄ alone does not typically reduce nitro groups, its reactivity can be enhanced by additives. jsynthchem.com For instance, a combination of NaBH₄ and a nickel complex like Ni(PPh₃)₄ has been shown to reduce aromatic nitro compounds to their corresponding amines efficiently. jsynthchem.com

The choice of reducing agent is critical to avoid unwanted side reactions, such as the reduction of the C-Br bond (hydrodebromination). Reagents like tin(II) chloride or catalytic hydrogenation under controlled conditions are often preferred for their chemoselectivity.

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or Raney Nickel | Clean, high yield, common industrial method. | wikipedia.org |

| Metal in Acid | Fe / Acetic Acid | Classic, inexpensive laboratory method. | wikipedia.org |

| Sulfite Reduction | Sodium Hydrosulfite | Good for selective reductions. | nih.gov |

| Modified Borohydride | NaBH₄ / Ni(PPh₃)₄ | Mild, selective reduction of nitro group over carbonyls. | jsynthchem.com |

Tandem Reactions Involving Nitro Group Modification

The transformation of the nitro group can be integrated into tandem or cascade reaction sequences to rapidly build molecular complexity. For instance, a Sonogashira coupling at the C5-bromo position to introduce an alkyne, followed by the reduction of the C3-nitro group, could set the stage for a subsequent intramolecular cyclization. The resulting 3-amino-5-alkynylpyridine derivative is a precursor for the synthesis of fused heterocycles like pyrrolo[2,3-c]pyridines. While specific examples starting from this compound are not reported in the searched literature, the strategy of combining cross-coupling with nitro group reduction and subsequent cyclization is a known and powerful approach in heterocyclic synthesis. researchgate.net

Nucleophilic Aromatic Substitution at the Nitro Position

The pyridine ring, particularly when substituted with electron-withdrawing groups like a nitro group, is susceptible to nucleophilic aromatic substitution (SNAr). In the case of this compound, the nitro group at the C3 position is a primary site for such reactions. The presence of the nitro group significantly activates the pyridine ring towards nucleophilic attack.

Research on related 3-nitropyridines has shown that the nitro group can be displaced by various nucleophiles. orgsyn.orgresearchgate.net For instance, studies on 3-nitro-5-halopyridines have demonstrated that the 3-nitro group is often more susceptible to substitution than a halogen at the 5-position. orgsyn.org This suggests that in this compound, nucleophiles would preferentially attack the C3 position, leading to the displacement of the nitro group over the bromine atom. This reactivity is attributed to the strong electron-withdrawing nature of the nitro group, which stabilizes the intermediate Meisenheimer complex formed during the substitution process.

In a study involving 2-methyl-3-nitropyridines with a leaving group at position 5, reaction with sulfur nucleophiles like thiols resulted in the selective substitution of the 3-nitro group. orgsyn.org This selectivity underscores the potential for regioselective functionalization at the C3 position of this compound. However, it is noteworthy that in some cases, such as the reaction of 3-bromo-4-nitropyridine (B1272033) with amines, unexpected nitro-group migration has been observed, particularly in polar aprotic solvents. clockss.org

| Nucleophile Type | Expected Product | Reference Analogues |

| Thiols (R-SH) | 2-Azetidin-1-yl-5-bromo-3-(alkyl/arylthio)pyridine | 2-Methyl-3-nitro-5-halopyridines orgsyn.org |

| Amines (R-NH₂) | 2-Azetidin-1-yl-3-amino-5-bromopyridine | 3-Bromo-4-nitropyridine clockss.org |

| Alkoxides (R-O⁻) | 2-Azetidin-1-yl-5-bromo-3-alkoxypyridine | General 3-nitropyridines |

Chemical Modifications Involving the Azetidine Moiety

The azetidine ring, a four-membered nitrogen heterocycle, is characterized by significant ring strain (approximately 25.4 kcal/mol), which dictates its reactivity. rsc.org This strain makes the ring susceptible to various transformations that are not typically observed in larger, more stable heterocyclic systems.

N-Alkylation and N-Acylation of the Azetidine Nitrogen

The nitrogen atom of the azetidine ring is nucleophilic and can readily undergo N-alkylation and N-acylation. youtube.com These reactions are fundamental for introducing a wide range of substituents onto the azetidine moiety.

N-Alkylation can be achieved using alkyl halides. The reaction proceeds through the quaternization of the azetidine nitrogen, which can sometimes lead to subsequent ring-opening, especially under harsh conditions or with prolonged reaction times. researchgate.net To favor N-alkylation while minimizing ring cleavage, reaction conditions must be carefully controlled. Phase-transfer catalysis has been shown to be an effective method for the N-alkylation of nitrogen heterocycles, including azetidine. youtube.com

N-Acylation with reagents such as acyl chlorides or anhydrides is also a common transformation. youtube.com This reaction typically proceeds smoothly to yield N-acylazetidines. The resulting amide bond is generally stable, and this derivatization is often used to introduce functional handles or to modify the electronic properties of the molecule. For N-aryl azetidines, palladium- or copper-catalyzed N-arylation reactions with aryl bromides or arylboronic acids provide a route to introduce aryl groups. nih.govbeilstein-journals.org

| Reaction | Reagent | Expected Product | Notes |

| N-Alkylation | Alkyl Halide (R-X) | 1-(5-Bromo-3-nitropyridin-2-yl)-1-alkylazetidinium halide | May lead to ring-opening researchgate.net |

| N-Acylation | Acyl Chloride (RCOCl) | 1-(5-Bromo-3-nitropyridin-2-yl)-1-acetylazetidine | Generally stable product youtube.com |

| N-Arylation | Aryl Bromide (Ar-Br) | 1-(5-Bromo-3-nitropyridin-2-yl)-1-arylazetidinium bromide | Requires metal catalyst (Pd or Cu) nih.govbeilstein-journals.org |

Ring-Opening Reactions of the Azetidine Ring

The inherent strain of the azetidine ring makes it prone to ring-opening reactions, which can be initiated by various reagents, particularly acids and electrophiles. youtube.comiitk.ac.in The quaternization of the azetidine nitrogen, for instance by N-alkylation, significantly increases the ring strain and facilitates nucleophilic attack, leading to ring cleavage. researchgate.net

Acid-mediated ring-opening is a common pathway. youtube.combeilstein-journals.org Protonation of the azetidine nitrogen makes the ring more susceptible to attack by nucleophiles. For example, Lewis acid-mediated ring-opening of 2-aryl-N-tosylazetidines with alcohols has been shown to proceed via a highly regioselective SN2-type pathway, affording 1,3-amino ethers. beilstein-journals.org A similar reaction with this compound would be expected to yield a 3-(2-(5-bromo-3-nitropyridin-2-ylamino))propan-1-ol derivative upon reaction with water or an alcohol under acidic conditions.

Ring-opening can also be achieved with organocuprates, which have been shown to react with vinyl aziridines with complete regioselectivity via an SN2′ pathway. baranlab.org This highlights the potential for using various nucleophiles to achieve regioselective ring-opening of the azetidine moiety in the target compound.

Stereoselective Derivatization at Azetidine Ring Carbons

While the parent this compound is achiral, stereoselective derivatization can introduce chiral centers on the azetidine ring. Such reactions are crucial for the synthesis of enantiomerically pure compounds.

The synthesis of functionalized azetidines often involves strategies that establish stereocenters early in the synthetic sequence. For instance, chiral azetidin-3-ones can be prepared from chiral N-propargylsulfonamides. researchgate.net Although direct stereoselective functionalization of the unsubstituted carbons of the azetidine ring in this compound is challenging, derivatization strategies on related systems provide insight. For example, α-lithiation of N-Boc-2-arylazetidines followed by trapping with an electrophile can proceed with some level of diastereoselectivity. rsc.org This suggests that if a substituent were present on the azetidine ring, its stereochemistry could direct further functionalization.

Regioselective Functionalization of the Pyridine Ring

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. harvard.eduresearchgate.net The reaction relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position.

In this compound, the azetidinyl group, being a tertiary amine, can act as a DMG. researchgate.net Generally, amino groups direct metalation to the ortho position. However, the C3 position is occupied by a nitro group. The relative directing strength of various groups has been studied, and while amino groups are effective, the electronic landscape of the pyridine ring is complex due to the presence of the strongly electron-withdrawing nitro group and the bromo substituent. harvard.eduresearchgate.net

Metalation of substituted pyridines can be complicated by the 1,2-addition of the organometallic reagent to the pyridine ring. researchgate.net The use of hindered lithium amide bases like LDA or LTMP at low temperatures can often circumvent this issue. For the target molecule, several outcomes are possible:

Metalation at C4: This position is ortho to the powerful electron-withdrawing nitro group and meta to the azetidinyl DMG. Deprotonation at this site is highly plausible due to the increased acidity of the C4-H bond.

Metalation at C6: This position is ortho to the bromo substituent and para to the nitro group. Halogen dance reactions, where the metal migrates from the initial lithiation site to a halogen-bearing carbon, are also a possibility in such systems.

Pericyclic Reactions and Cycloadditions

Pericyclic reactions, which proceed through a concerted cyclic transition state, and cycloadditions, in particular, represent powerful tools for the construction of complex cyclic systems in a single step. For electron-deficient aromatic systems like this compound, the pyridine ring can act as a dienophile or a dipolarophile, participating in reactions that lead to the formation of novel fused ring systems.

While specific studies on the pericyclic reactions of this compound are not prevalent in the current literature, significant insights can be drawn from studies on structurally similar compounds. Research on the 1,3-dipolar cycloaddition reactions of 2-substituted 5-R-3-nitropyridines with N-methyl azomethine ylide has demonstrated the feasibility of such transformations. nih.gov In these studies, the nitropyridine ring acts as a 2π component in a [3+2] cycloaddition, leading to the formation of pyrrolidine (B122466) rings fused to the pyridine core. nih.gov

A closely related analog, 5-bromo-3-nitro-2-(pyrrolidin-1-yl)pyridine, has been shown to undergo such cycloadditions. nih.gov The reaction of this compound with an in situ-generated N-methyl azomethine ylide results in the formation of a condensed pyrroline (B1223166) derivative. nih.gov This suggests that this compound would likely undergo a similar dearomative [3+2] cycloaddition across the C4-C5 bond of the pyridine ring. The electron-withdrawing nitro group at the 3-position and the bromine atom at the 5-position activate the pyridine ring for such cycloadditions. nih.gov

Table 1: Predicted [3+2] Cycloaddition of this compound

| Reactant 1 | Reactant 2 | Predicted Product | Reaction Type |

|---|

It is important to note that while this reaction is predicted based on a close structural analog, experimental verification for this compound itself is not yet reported in the literature.

Scaffold Diversity Generation from this compound

The generation of molecular diversity from a common scaffold is a key strategy in drug discovery and chemical biology. This compound is a scaffold that, in principle, allows for diversification at multiple points, including the bromine atom (e.g., through cross-coupling reactions), the nitro group (e.g., through reduction and subsequent derivatization), and the pyridine ring itself (through cycloadditions as discussed above).

The synthesis of fused heterocyclic systems is a direct outcome of the cycloaddition reactions discussed in the previous section. The [3+2] cycloaddition of an azomethine ylide to the pyridine ring of this compound would lead to a pyrrolo[3,4-c]pyridine core, a valuable heterocyclic system in medicinal chemistry. nih.gov

The general transformation, based on the pyrrolidine analog, can be depicted as follows:

Reaction Scheme:

Table 2: Potential Fused Heterocyclic Systems from this compound

| Starting Material | Reagent | Resulting Fused System |

|---|---|---|

| This compound | Azomethine Ylides | Pyrrolo[3,4-c]pyridines |

Regarding the construction of bridged heterocyclic systems, there is currently a lack of specific published examples originating from this compound. The formation of bridged systems typically requires more complex, often multi-step, intramolecular reactions. While the functional handles on the molecule could theoretically be manipulated to enable such cyclizations, dedicated research in this area has not been reported.

The synthesis of compound libraries for high-throughput screening is a critical component of modern drug discovery. The structure of this compound makes it an interesting, albeit not yet widely exploited, starting point for the generation of such libraries.

The bromine atom at the 5-position is particularly amenable to diversification through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions. These reactions would allow for the introduction of a wide variety of aryl, heteroaryl, alkyl, and amino substituents at this position.

Furthermore, the nitro group at the 3-position can be readily reduced to an amino group. This amino functionality can then be derivatized in numerous ways, for example, through acylation, sulfonylation, or reductive amination, to introduce another vector of diversity.

Table 3: Potential Diversification Points for Compound Library Synthesis

| Position on Pyridine Ring | Functional Group | Potential Derivatization Reactions | Introduced Functionality |

|---|---|---|---|

| 2 | Azetidin-1-yl | - | (Fixed) |

| 3 | Nitro | Reduction to amine, then acylation, sulfonylation, etc. | Amides, sulfonamides, etc. |

While the potential for using this compound as a scaffold for generating poly-functionalized pyridine libraries is clear from a theoretical standpoint, there is a lack of published research demonstrating its systematic use for this purpose. The development of robust synthetic protocols for the derivatization of this specific scaffold would be a necessary first step towards its incorporation into library synthesis efforts.

Advanced Applications of 2 Azetidin 1 Yl 5 Bromo 3 Nitro Pyridine in Chemical Science

Role as a Privileged Scaffold in Ligand Design for Catalysis

The pyridine (B92270) ring is a well-established "privileged structure" in medicinal chemistry and coordination chemistry, known for its ability to bind to a variety of biological targets and metal centers. ijssst.infogoogle.comgoogleapis.com The incorporation of an azetidine (B1206935) moiety further enhances its potential, offering a three-dimensional structural element that can influence the steric and electronic properties of resulting metal complexes. google.com

Synthesis of Novel Azetidinyl Pyridine-Based Ligands for Transition Metal Catalysis

The compound 2-azetidin-1-yl-5-bromo-3-nitro-pyridine serves as an excellent starting material for the synthesis of a diverse library of ligands for transition metal catalysis. A plausible synthetic route to this starting material could involve the nucleophilic substitution of a precursor like 2,5-dibromopyridine (B19318) with azetidine, followed by nitration. google.com The synthesis of related compounds, such as 2-amino-5-bromo-3-nitropyridine (B172296), is well-documented and often involves the nitration of the corresponding 2-aminopyridine (B139424) derivative.

Once obtained, the nitro group of this compound can be readily reduced to an amino group. This amino functionality can then be further derivatized to introduce a wide range of coordinating groups. For example, acylation, alkylation, or condensation reactions can be employed to append phosphines, additional N-heterocycles, or chiral auxiliaries, thereby creating a library of bidentate or tridentate ligands. The bromo substituent offers another handle for modification, for instance, through cross-coupling reactions to introduce other coordinating moieties.

| Potential Ligand Type | Synthetic Strategy from this compound | Coordinating Atoms |

| N,N'-Bidentate Ligands | Reduction of the nitro group to an amine, followed by reaction with a pyridinecarboxaldehyde to form a Schiff base. | Pyridine-N, Azetidine-N, Imine-N |

| N,P-Bidentate Ligands | Reduction of the nitro group to an amine, followed by reaction with a chlorophosphine. | Pyridine-N, Azetidine-N, P-atom |

| Chiral Ligands | Reduction of the nitro group to an amine, followed by amidation with a chiral carboxylic acid. | Pyridine-N, Azetidine-N, Amide-O |

Exploration of Coordination Chemistry and Metal Binding Modes

The azetidinyl pyridine scaffold can coordinate to transition metals in several ways. The nitrogen atom of the pyridine ring is a classic Lewis base, readily coordinating to a metal center. The nitrogen of the azetidine ring can also participate in coordination, leading to a five-membered chelate ring, which is a stable arrangement in coordination chemistry. The specific binding mode will be influenced by the steric bulk on the azetidine ring and the nature of the metal ion.

The coordination of these ligands to various transition metals, such as palladium, nickel, copper, and rhodium, can be investigated using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. Such studies would reveal the geometry of the resulting metal complexes, the bond lengths and angles, and the electronic environment around the metal center. This information is crucial for understanding the catalytic activity of these complexes in various organic transformations, including cross-coupling reactions, hydrogenations, and asymmetric catalysis. The electronic properties of the pyridine ring, modulated by the bromo and a derivatized nitro group, can fine-tune the catalytic activity of the metal center.

Building Block for Complex Organic Synthesis

Heterocyclic compounds are fundamental building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials. The multiple functional groups of this compound make it a versatile platform for the construction of more elaborate molecular architectures.

Intermediate in the Synthesis of Structurally Diverse Heterocycles

The bromo and nitro groups on the pyridine ring are valuable synthetic handles for a variety of chemical transformations. The bromine atom is particularly well-suited for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig reactions. These reactions allow for the introduction of a wide range of aryl, heteroaryl, alkyl, and amino substituents at the 5-position of the pyridine ring.

The nitro group can be reduced to an amine, which can then participate in a plethora of reactions, including diazotization, acylation, and condensation reactions, to build fused heterocyclic systems. For instance, the resulting 5-bromo-2-(azetidin-1-yl)pyridin-3-amine could be a key intermediate for the synthesis of pyridotriazines, pyridopyrazines, or other fused heterocycles with potential biological activity. The synthesis of related imidazo[1,2-a]pyridines and indoles from nitropyridine derivatives has been reported. ijssst.info

Precursor for Advanced Organic Materials (e.g., Optoelectronic Materials, Polymers)

The highly functionalized nature of this compound makes it an attractive building block for advanced organic materials. The bromo and nitro groups can be used to create extended π-conjugated systems, which are the basis for many optoelectronic materials. For example, Sonogashira coupling of the bromo-substituted pyridine with terminal alkynes can lead to the formation of conjugated polymers or oligomers with interesting photophysical properties.

Furthermore, the nitro group can be converted into other functional groups that can participate in polymerization reactions. For example, reduction of the nitro group to an amine and subsequent reaction with a diacyl chloride could lead to the formation of polyamides. The incorporation of the rigid and polar azetidinyl-pyridine unit into a polymer backbone can significantly influence the material's properties, such as its solubility, thermal stability, and morphology.

Probes for Molecular Interaction Studies (Focus on in vitro or in silico mechanisms)

Molecular probes are essential tools for elucidating biological pathways and for the discovery of new drug targets. The structure of this compound suggests its potential as a scaffold for the development of such probes. For instance, a bromo-substituted aromatic compound has been successfully developed as a chemical probe for bromodomain inhibition.

In silico docking studies could be employed to predict the binding of this compound and its derivatives to the active sites of various enzymes or receptors. google.com The azetidine ring provides a three-dimensional vector that can explore different regions of a binding pocket, while the substituted pyridine core can engage in various interactions, including hydrogen bonding and π-stacking.

For in vitro studies, the bromine atom serves as a convenient handle for the attachment of reporter groups, such as fluorophores or biotin (B1667282) tags, via cross-coupling reactions. These tagged molecules can then be used in a variety of assays, such as fluorescence polarization or pull-down experiments, to identify and study protein-ligand interactions. The nitro group can also be used as a handle for modification or as a feature that influences the binding affinity and selectivity of the probe. The development of such probes could aid in the identification of new therapeutic targets and the understanding of complex biological processes.

Computational Studies on Molecular Docking with Biological Macromolecules

Computational molecular docking studies are instrumental in predicting the binding affinity and orientation of a small molecule within the active site of a biological macromolecule, such as a protein. For a molecule like This compound , docking studies would be crucial to predict its potential as a therapeutic agent.

Although no specific docking studies for this exact compound were found, research on structurally related molecules provides a framework for what such studies might entail. For instance, docking studies on 2-amino-3-bromo-5-nitropyridine (B103754) have been performed to evaluate its binding to protein targets. mdpi.comwikipedia.org These studies typically involve:

Target Selection: Identifying a protein target of interest, such as an enzyme or receptor implicated in a disease.

Binding Site Prediction: Locating the active or allosteric site of the protein where the ligand is likely to bind.

Docking Simulation: Using computational algorithms to predict the most stable binding pose of the ligand in the protein's binding site.

Scoring and Analysis: Calculating the binding energy and analyzing the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

A hypothetical docking study of This compound with a protein kinase might reveal key interactions involving the nitro group (as a hydrogen bond acceptor) and the pyridine nitrogen. The azetidine ring could influence the molecule's conformation and fit within the binding pocket.

Table 1: Hypothetical Molecular Docking Parameters for this compound with a Kinase Target

| Parameter | Predicted Value/Interaction | Significance |

| Binding Energy | -7.0 to -9.0 kcal/mol | Indicates potentially strong and stable binding. |

| Hydrogen Bonds | Nitro group with backbone NH; Pyridine N with residue side chain. | Key for specificity and affinity. |

| Hydrophobic Interactions | Bromophenyl ring with hydrophobic pocket. | Contributes to binding stability. |

| Role of Azetidine | Conformationally constrains the molecule for optimal fit. | Can improve binding selectivity. |

This table is illustrative and based on general principles of molecular docking, not on specific experimental data for the target compound.

Development of Fluorescent or Isotopic Probes for Receptor Binding Assays

Fluorescent and isotopic probes are essential tools in pharmacology and chemical biology for studying receptor-ligand interactions. A molecule like This compound could potentially be modified to serve as such a probe.

The development process would typically involve:

Fluorophore/Isotope Incorporation: Chemically attaching a fluorescent dye (e.g., fluorescein, rhodamine) or a radioactive isotope (e.g., ³H, ¹⁴C) to the molecule without significantly altering its binding affinity for the target receptor.

Binding Assays: Using the labeled probe in competitive binding assays to determine the affinity of other, unlabeled compounds for the same receptor.

Imaging Applications: Employing fluorescent probes for cellular imaging to visualize the localization of the target receptor.

While no specific examples of fluorescent or isotopic probes based on This compound were found, the general principles are well-established for other heterocyclic compounds. researchgate.net The nitropyridine scaffold, in some cases, can even exhibit intrinsic fluorescence, which could be modulated upon binding to a target.

Role in the Synthesis of Kinase Inhibitor Scaffolds for In Vitro Studies

The nitropyridine moiety is a well-known pharmacophore in the development of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in many diseases, including cancer.

Research on related compounds, such as 2-amino-5-bromo-3-nitropyridine, has shown that they are valuable precursors for the synthesis of potent kinase inhibitors. benchchem.com The synthetic utility of This compound would likely lie in its ability to serve as a scaffold that can be further functionalized. The bromo substituent provides a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce diverse chemical groups, while the nitro group can be a key interaction point with the kinase or be reduced to an amino group for further derivatization.

Table 2: Potential Kinase Targets for Inhibitors Derived from Nitropyridine Scaffolds

| Kinase Family | Example Kinase | Therapeutic Area | Reference Compound Class |

| Tyrosine Kinases | JAK2 | Inflammation, Cancer | 2-aminopyridine derivatives |

| Serine/Threonine Kinases | GSK3 | Neurodegenerative diseases, Diabetes | Substituted pyridines |

| Tyrosine Kinases | BTK | Autoimmune diseases, Cancer | Phenyl-triazolone derivatives |

This table is based on known kinase inhibitor classes and does not represent direct data for the title compound.

Applications in Supramolecular Chemistry

Supramolecular chemistry focuses on the non-covalent interactions between molecules. The structural elements of This compound suggest its potential utility in this field.

Host-Guest Chemistry Involving this compound

Host-guest chemistry involves the encapsulation of a "guest" molecule within a larger "host" molecule. The electron-deficient nature of the nitropyridine ring in This compound could allow it to act as a guest for electron-rich hosts, such as certain cyclophanes or calixarenes, through π-π stacking interactions.

Conversely, the azetidine nitrogen could potentially interact with metal ions or other Lewis acidic species, allowing the molecule to act as a ligand in the formation of coordination-driven supramolecular assemblies. Studies on the encapsulation of N-alkylazetidines have demonstrated their ability to form homodimers within a self-assembled supramolecular host. rsc.org

Self-Assembly Studies and Molecular Recognition Elements

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. The functional groups on This compound could serve as molecular recognition elements to direct its self-assembly.

Hydrogen Bonding: While the molecule itself lacks strong hydrogen bond donors, the nitro group and the pyridine nitrogen can act as hydrogen bond acceptors.

Halogen Bonding: The bromine atom can participate in halogen bonding, a directional interaction with Lewis bases.

π-π Stacking: The aromatic nitropyridine ring can engage in π-π stacking interactions with other aromatic systems.

These interactions could potentially lead to the formation of well-defined supramolecular architectures, such as one-dimensional tapes or two-dimensional sheets, in the solid state. The principles of molecular recognition in self-assembly are fundamental to the design of new materials with tailored properties. nih.gov

Advanced Analytical and Structural Characterization Methodologies

Single Crystal X-ray Diffraction for Solid-State Structural Elucidation

Single crystal X-ray diffraction (SC-XRD) stands as the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a molecule like 2-Azetidin-1-YL-5-bromo-3-nitro-pyridine, this technique reveals not only the connectivity of the atoms but also the molecule's conformation and how it interacts with neighboring molecules in the crystal lattice.

Weak C-H···O and C-H···N hydrogen bonds are expected to be prominent, where hydrogen atoms from the azetidine (B1206935) and pyridine (B92270) rings interact with the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring of adjacent molecules. Furthermore, the bromine atom can participate in halogen bonding (C-Br···O or C-Br···N), acting as an electrophilic "donor" to the electronegative oxygen or nitrogen atoms. The electron-deficient nitropyridine ring may also engage in π-π stacking interactions with adjacent rings, contributing to the stability of the crystal lattice.

SC-XRD analysis provides precise measurements of bond lengths, bond angles, and torsion (dihedral) angles. For this compound, key parameters include the bond lengths within the pyridine and azetidine rings, the C-N bonds connecting the rings and the nitro group, and the C-Br bond. The four-membered azetidine ring is known for its significant ring strain, which influences its geometry and reactivity. rsc.org

The conformation in the crystalline state is defined by the relative orientation of the substituents. The torsion angle between the plane of the pyridine ring and the azetidine ring is a critical parameter. Additionally, the nitro group is often slightly twisted out of the plane of the pyridine ring to alleviate steric strain with adjacent groups.

Table 1: Representative Geometric Parameters for a Substituted Nitropyridine Moiety Note: The following data is illustrative for a structurally related compound, as specific crystallographic data for the title compound is not publicly available. Values are examples of typical measurements obtained from SC-XRD.

| Parameter | Value | Description |

| Bond Lengths | ||

| C-Br | ~1.89 Å | Length of the carbon-bromine bond. |

| C-NO₂ | ~1.48 Å | Length of the bond connecting the nitro group to the pyridine ring. |

| N(pyridine)-C(azetidine) | ~1.37 Å | Length of the bond connecting the azetidine ring to the pyridine ring. |

| Bond Angles | ||

| C-C(Br)-C | ~118° | Angle within the pyridine ring at the bromine-substituted carbon. |

| C-C(NO₂)-N | ~119° | Angle involving the nitro group and the pyridine ring. |

| Torsion Angles | ||

| C-C-N-O | ~10° | Dihedral angle showing the twist of the nitro group relative to the pyridine ring plane. |

| C(py)-C(py)-N-C(az) | Variable | Dihedral angle describing the orientation of the azetidine ring relative to the pyridine ring. |

Advanced Spectroscopic Techniques for Structural Confirmation of Derivatives

While SC-XRD is powerful for solid-state analysis, a combination of advanced spectroscopic methods is essential for confirming the structure of derivatives, especially in solution.

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, especially for complex derivatives. emerypharma.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.edu It would be used to trace the connectivity of protons within the azetidine ring and separately within the pyridine ring of a derivative.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbon atom to which they are attached. columbia.edustrath.ac.uk This allows for the definitive assignment of carbon signals based on the already-assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). sdsu.educolumbia.edu This is arguably the most powerful tool for piecing together the molecular skeleton. For a derivative of this compound, HMBC would show correlations between the azetidine protons and the pyridine carbons (and vice versa), confirming the connection between the two rings. It would also confirm the positions of substituents by showing correlations from nearby protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It is crucial for determining the solution-state conformation and stereochemistry of a derivative.

Table 2: Illustrative 2D NMR Correlations for a Hypothetical Derivative (Derivative: 2-(3-methyl-azetidin-1-yl)-5-bromo-3-nitro-pyridine)

| Experiment | Observed Correlation | Structural Information Confirmed |

| COSY | H4 ↔ H6 (pyridine ring) | Confirms the connectivity and relative positions of protons on the pyridine ring. |

| HSQC | H4 ↔ C4 (pyridine ring) | Assigns the carbon signal for C4. |

| HMBC | Methyl Protons ↔ C2 & C4 (azetidine ring) | Confirms the position of the methyl group on the azetidine ring. |

| HMBC | Azetidine Protons ↔ C2 (pyridine ring) | Confirms the attachment of the azetidine ring to the C2 position of the pyridine ring. |

| NOESY | H6 (pyridine) ↔ Azetidine Protons | Indicates through-space proximity, helping to define the rotational conformation around the C-N bond. |